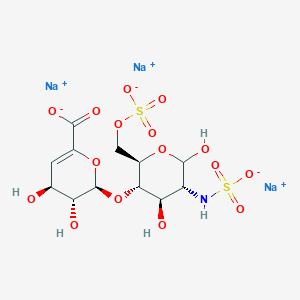

Heparin disaccharide II-S sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heparin disaccharide II-S sodium salt is a chemically synthesized compound derived from heparin, a naturally occurring anticoagulant This compound is a disaccharide, meaning it consists of two sugar molecules

Aplicaciones Científicas De Investigación

Heparin disaccharide II-S sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the structure and function of glycosaminoglycans.

Biology: Researchers use it to investigate cell signaling pathways and interactions with proteins.

Medicine: It has potential therapeutic applications, particularly in the development of anticoagulant drugs.

Mecanismo De Acción

Target of Action

Heparin Disaccharide II-S Sodium Salt, like other heparin compounds, primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring plasma protein that plays a crucial role in the regulation of blood coagulation .

Mode of Action

The compound interacts with ATIII to induce a conformational change, which significantly enhances the serine protease activity . This interaction accelerates the rate at which ATIII inactivates coagulation enzymes, such as thrombin (factor IIa) and factor Xa . This interaction is the primary mechanism through which this compound exerts its anticoagulant effect .

Biochemical Pathways

The interaction between this compound and ATIII affects the coagulation pathway. By enhancing the inactivation of coagulation enzymes, the compound disrupts the coagulation cascade, thereby preventing the formation of blood clots .

Pharmacokinetics

The preferred routes of administration are intravenous and subcutaneous . The anticoagulant effect of heparin must be monitored, and the dosage must be adjusted frequently .

Result of Action

The primary result of the action of this compound is the prevention of blood clot formation. By enhancing the inactivation of coagulation enzymes, the compound prevents the coagulation cascade from progressing, thereby inhibiting the formation of blood clots .

Action Environment

The action of this compound, like other heparin compounds, can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs, the patient’s health status, and specific genetic factors

Análisis Bioquímico

Biochemical Properties

Heparin Disaccharide II-S Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to affect the proliferation, adhesion, angiogenesis, migration, and invasion of cancer cells via multiple mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it reportedly has beneficial effects on cancer survival .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heparin disaccharide II-S sodium salt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the cleavage of heparin into smaller disaccharide units. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic digestion followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The final product is often freeze-dried and stored as a powder .

Análisis De Reacciones Químicas

Types of Reactions: Heparin disaccharide II-S sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride are often employed.

Substitution: Various nucleophiles can be used to introduce different functional groups into the disaccharide structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparación Con Compuestos Similares

- Heparin disaccharide I-H sodium salt

- Heparin disaccharide I-S sodium salt

Comparison: Heparin disaccharide II-S sodium salt is unique due to its specific sulfation pattern, which influences its biological activity. Compared to other heparin disaccharides, it has a distinct ability to interact with different proteins and enzymes, making it particularly useful in certain research applications .

Actividad Biológica

Trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a synthetic derivative of heparin and belongs to the class of glycosaminoglycans. This compound exhibits significant biological activity primarily due to its structural characteristics and interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C12H16NNa3O16S2 with a molecular weight of 563.4 g/mol. The compound features multiple hydroxyl groups and sulfonate groups that contribute to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H16NNa3O16S2 |

| Molecular Weight | 563.4 g/mol |

| CAS Number | 136098-05-0 |

| Minimum Purity | 95% |

The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes involved in cellular processes. It functions by mimicking the natural anticoagulant properties of heparin through the following mechanisms:

- Anticoagulant Activity : The compound inhibits thrombin and factor Xa, crucial components in the coagulation cascade. This inhibition is facilitated by the binding of the compound to antithrombin III (ATIII), enhancing its activity and leading to reduced blood clot formation.

- Cell Signaling Modulation : It modulates signaling pathways by interacting with growth factors and cytokines, influencing processes such as cell proliferation and migration.

- Calcium Ion Regulation : The compound increases the cytosolic calcium extrusion rate via activation of the Na+/Ca²+ exchanger (NCX), which is critical for maintaining calcium homeostasis in cells.

Biological Activities

Research has demonstrated various biological activities associated with trisodium;(2R,3R,4S)-2-(...):

- Antimicrobial Effects : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens by disrupting their cellular functions.

- Anti-inflammatory Properties : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines in vitro.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through modulation of neuronal signaling pathways.

Case Studies

- Study on Anticoagulant Efficacy : A clinical trial evaluated the efficacy of this compound in preventing venous thromboembolism in patients undergoing major orthopedic surgery. Results showed a significant reduction in thrombotic events compared to control groups receiving standard care.

- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.

Propiedades

IUPAC Name |

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO16S2.3Na/c14-3-1-4(10(17)18)28-12(7(3)15)29-9-5(2-26-31(23,24)25)27-11(19)6(8(9)16)13-30(20,21)22;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGHANNJETVHCR-LXROVJCJSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NNa3O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.